molecular formula C14H27ClN2O2 B2736350 Tert-butyl 3-amino-8-azaspiro[4.5]decane-8-carboxylate;hydrochloride CAS No. 2460756-16-3

Tert-butyl 3-amino-8-azaspiro[4.5]decane-8-carboxylate;hydrochloride

Cat. No. B2736350
M. Wt: 290.83
InChI Key: RHWYDZZTDLBDCN-UHFFFAOYSA-N
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Description

“Tert-butyl 3-amino-8-azaspiro[4.5]decane-8-carboxylate;hydrochloride” is a chemical compound with the molecular formula C13H24N2O3 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “Tert-butyl 3-amino-8-azaspiro[4.5]decane-8-carboxylate;hydrochloride” is represented by the SMILES string: O=C(N(CC1)CCC21CC@@HCO2)OC©©C . This indicates the presence of a spirocyclic structure in the molecule .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 256.34 . It is typically stored in a dry place at a temperature between 2-8°C . The physical form of the compound is a solid .

Scientific Research Applications

Synthesis and Chemical Properties

The compound tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate has been involved in chemical reactions leading to the production of isomeric condensation products, showcasing its utility in the synthesis of heterocyclic compounds potentially active biologically (Moskalenko & Boev, 2012). Furthermore, its reactions with N,N-dimethylformamide dimethyl acetal have demonstrated its reactivity towards substrates containing an active methylene group, highlighting its versatility in organic synthesis.

Structural Analysis

The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate has been elucidated using NMR spectroscopy and single crystal X-ray diffraction analysis. This work underscores the compound's role in contributing to our understanding of cyclic amino acid esters and their structural characteristics (Moriguchi et al., 2014).

Conformational Analysis

Spirolactams, including derivatives of tert-butyl 3-amino-8-azaspiro[4.5]decane-8-carboxylate, have been synthesized and analyzed for their conformational properties. These compounds have been prepared for use in peptide synthesis as constrained surrogates of dipeptides, illustrating their importance in the development of mimetics for biological molecules (Fernandez et al., 2002).

Application in Biologically Active Compounds Synthesis

A study described the use of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to tert-butyl 3-amino-8-azaspiro[4.5]decane-8-carboxylate, in efficient and scalable synthetic routes. This work highlights the potential of such spirocyclic compounds in accessing chemical spaces complementary to piperidine ring systems, beneficial for the discovery of novel biologically active molecules (Meyers et al., 2009).

Sorption and Environmental Applications

Research into the removal efficiency of a calix[4]arene-based polymer for water-soluble carcinogenic direct azo dyes and aromatic amines has demonstrated the utility of cyclic secondary amines, such as 1,4-dioxa-8-azaspiro-[4.5]decane, in environmental cleanup efforts. The study shows the compounds' effectiveness as sorbents for hazardous materials, thereby contributing to environmental protection efforts (Akceylan, Bahadir, & Yılmaz, 2009).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards. Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 3-amino-8-azaspiro[4.5]decane-8-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-8-6-14(7-9-16)5-4-11(15)10-14;/h11H,4-10,15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWYDZZTDLBDCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(C2)N)CC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate hydrochloride

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